molecular formula C14H26N4O3 B3363593 Pipecolyl-leucyl-glycinamide CAS No. 103616-64-4

Pipecolyl-leucyl-glycinamide

Cat. No. B3363593
CAS RN: 103616-64-4
M. Wt: 298.38 g/mol
InChI Key: DLASRJQUZVWYAL-MNOVXSKESA-N
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Description

Pipecolyl-leucyl-glycinamide is a compound that has been studied in the context of its pharmacological properties . It is related to L-prolyl-L-leucyl-glycinamide (PLG), a compound that has been reviewed for its pharmacology . Glycinamide, a component of the compound, is an organic compound and the amide derivative of the amino acid glycine .


Synthesis Analysis

The synthesis of related compounds like L-prolyl-L-leucyl-glycinamide (PLG) peptidomimetic compounds has been reported . The synthesis involves the use of specific analogs and the process is complex, involving multiple stages . Another method involves the use of the picoloyl group, which is a versatile protecting group in carbohydrate chemistry .

Scientific Research Applications

Antiamnesic Effects

Pipecolyl-leucyl-glycinamide, as a structural analogue of prolyl-leucyl-glycinamide (PLG), has been investigated for its antiamnesic effects. Research demonstrated that certain tripeptides containing D-pipecolic acid, an analogue of the N-terminal proline in PLG, were more effective than PLG in attenuating retrograde amnesia induced by electroconvulsive shock in rats (Kovacs et al., 1988). This suggests potential applications in memory-related disorders.

Effects on Brain Monoamines

Modified analogues of PLG, with substitutions including D- and L-pipecolic acid, were studied for their effects on brain monoamines such as noradrenaline, dopamine, and serotonin in various brain regions (Szabó et al., 1986). These findings are relevant for understanding the neurotransmitter-related mechanisms in the brain and could inform treatments for neurological disorders.

Neurological and Behavioral Effects

Studies have explored the effects of PLG and its analogues on behavior and neurological processes. For instance, PLG was found to reduce aggression and block defeat-induced opioid analgesia in mice, suggesting it may function as an endogenous opioid antagonist with potential applications in aggression and pain management (Teskey & Kavaliers, 1985).

Effects on Morphine Analgesia

Research has shown that PLG can antagonize the analgesic effects of morphine, indicating its potential as an opiate antagonist. This was observed in both animal models and human subjects (Ehrensing et al., 1984). Understanding these interactions could be important for pain management and addiction medicine.

Synthesis and Structural Studies

The synthesis and structural study of PLG are crucial for its pharmaceutical applications. For example, the synthesis of PLG was achieved using the mixed anhydride method, which is significant for producing this compound for further research and potential therapeutic uses (Xu Wensong, 2006).

Safety and Hazards

The safety and hazards associated with Pipecolyl-leucyl-glycinamide are not explicitly mentioned in the available resources .

properties

IUPAC Name

(2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O3/c1-9(2)7-11(13(20)17-8-12(15)19)18-14(21)10-5-3-4-6-16-10/h9-11,16H,3-8H2,1-2H3,(H2,15,19)(H,17,20)(H,18,21)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLASRJQUZVWYAL-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H]1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908505
Record name N-{1-Hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-4-methylpentan-2-yl}piperidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103616-64-4
Record name Pipecolyl-leucyl-glycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103616644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-4-methylpentan-2-yl}piperidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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